molecular formula C87H125N21O21 B12373205 Acetyl Angiotensinogen (1-14), porcine

Acetyl Angiotensinogen (1-14), porcine

Cat. No.: B12373205
M. Wt: 1801.1 g/mol
InChI Key: IUJUQXJOVSWPHY-RAUHZCGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl Angiotensinogen (1-14), porcine is a synthetic peptide derived from the N-terminal acetylation of Angiotensinogen (1-14) porcine. It is a peptide with the sequence Ac-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser, and has a molecular weight of 1801.05 g/mol . This compound is primarily used in research settings to study the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyl Angiotensinogen (1-14), porcine is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The N-terminal acetylation is achieved by treating the peptide with acetic anhydride in the presence of a base, such as pyridine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale SPPS. This method is scalable and allows for the production of high-purity peptides suitable for research purposes .

Chemical Reactions Analysis

Types of Reactions

Acetyl Angiotensinogen (1-14), porcine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups .

Scientific Research Applications

Acetyl Angiotensinogen (1-14), porcine is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

Acetyl Angiotensinogen (1-14), porcine exerts its effects through the renin-angiotensin system. It is cleaved by the enzyme renin to produce angiotensin I, which is then converted to angiotensin II by angiotensin-converting enzyme (ACE). Angiotensin II is a potent vasoconstrictor that increases blood pressure by stimulating the contraction of blood vessels . The molecular targets include the angiotensin II receptors (AT1 and AT2), which mediate various physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetyl Angiotensinogen (1-14), porcine is unique due to its N-terminal acetylation, which can influence its stability, bioavailability, and interaction with enzymes and receptors. This modification can provide insights into the structure-activity relationships and the role of post-translational modifications in peptide function .

Properties

Molecular Formula

C87H125N21O21

Molecular Weight

1801.1 g/mol

IUPAC Name

(3S)-3-acetamido-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C87H125N21O21/c1-12-49(10)72(107-80(122)63(36-53-24-28-57(112)29-25-53)102-82(124)70(47(6)7)105-73(115)58(20-16-30-92-87(88)89)96-78(120)65(39-69(113)114)95-50(11)110)84(126)103-66(38-55-41-91-44-94-55)85(127)108-31-17-21-68(108)81(123)100-61(34-51-18-14-13-15-19-51)75(117)99-64(37-54-40-90-43-93-54)77(119)97-59(32-45(2)3)74(116)98-60(33-46(4)5)79(121)106-71(48(8)9)83(125)101-62(35-52-22-26-56(111)27-23-52)76(118)104-67(42-109)86(128)129/h13-15,18-19,22-29,40-41,43-49,58-68,70-72,109,111-112H,12,16-17,20-21,30-39,42H2,1-11H3,(H,90,93)(H,91,94)(H,95,110)(H,96,120)(H,97,119)(H,98,116)(H,99,117)(H,100,123)(H,101,125)(H,102,124)(H,103,126)(H,104,118)(H,105,115)(H,106,121)(H,107,122)(H,113,114)(H,128,129)(H4,88,89,92)/t49-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,70-,71-,72-/m0/s1

InChI Key

IUJUQXJOVSWPHY-RAUHZCGLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C

Origin of Product

United States

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